molecular formula C12H16FN B3374085 6-Fluoro-3-(propan-2-yl)-1,2,3,4-tetrahydroquinoline CAS No. 1017117-98-4

6-Fluoro-3-(propan-2-yl)-1,2,3,4-tetrahydroquinoline

Cat. No.: B3374085
CAS No.: 1017117-98-4
M. Wt: 193.26 g/mol
InChI Key: YAJFIWYSZGCYGR-UHFFFAOYSA-N
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Description

6-Fluoro-3-(propan-2-yl)-1,2,3,4-tetrahydroquinoline is a fluorinated heterocyclic compound It belongs to the class of tetrahydroquinolines, which are known for their diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-3-(propan-2-yl)-1,2,3,4-tetrahydroquinoline typically involves the fluorination of a suitable quinoline precursor. One common method is the use of Selectfluor® (1-(chloromethyl)-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) as a fluorinating agent . The reaction conditions usually involve the use of an organic solvent such as acetonitrile, and the reaction is carried out at room temperature to moderate temperatures.

Industrial Production Methods

Industrial production of fluorinated quinolines often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-3-(propan-2-yl)-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives with different degrees of saturation.

Scientific Research Applications

6-Fluoro-3-(propan-2-yl)-1,2,3,4-tetrahydroquinoline has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and receptor binding.

    Medicine: Fluorinated quinolines are investigated for their potential as therapeutic agents, particularly in the treatment of infectious diseases and cancer.

    Industry: The compound is used in the development of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Fluoro-3-(propan-2-yl)-1,2,3,4-tetrahydroquinoline involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions. These interactions can modulate the activity of the target proteins and influence various biological pathways.

Comparison with Similar Compounds

Similar Compounds

    6-Fluoroquinoline: A simpler fluorinated quinoline with similar chemical properties.

    3-(Propan-2-yl)-1,2,3,4-tetrahydroquinoline: A non-fluorinated analog that lacks the unique properties conferred by the fluorine atom.

    6-Fluoro-3-(methyl)-1,2,3,4-tetrahydroquinoline: A structurally similar compound with a different alkyl substituent.

Uniqueness

6-Fluoro-3-(propan-2-yl)-1,2,3,4-tetrahydroquinoline is unique due to the presence of both the fluorine atom and the propan-2-yl group. This combination can enhance the compound’s chemical stability, lipophilicity, and biological activity compared to its non-fluorinated or differently substituted analogs.

Properties

IUPAC Name

6-fluoro-3-propan-2-yl-1,2,3,4-tetrahydroquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FN/c1-8(2)10-5-9-6-11(13)3-4-12(9)14-7-10/h3-4,6,8,10,14H,5,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAJFIWYSZGCYGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CC2=C(C=CC(=C2)F)NC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Fluoro-3-(propan-2-yl)-1,2,3,4-tetrahydroquinoline
Reactant of Route 2
6-Fluoro-3-(propan-2-yl)-1,2,3,4-tetrahydroquinoline
Reactant of Route 3
6-Fluoro-3-(propan-2-yl)-1,2,3,4-tetrahydroquinoline
Reactant of Route 4
6-Fluoro-3-(propan-2-yl)-1,2,3,4-tetrahydroquinoline
Reactant of Route 5
6-Fluoro-3-(propan-2-yl)-1,2,3,4-tetrahydroquinoline
Reactant of Route 6
6-Fluoro-3-(propan-2-yl)-1,2,3,4-tetrahydroquinoline

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